molecular formula C27H27N5O3S B15085459 N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15085459
M. Wt: 501.6 g/mol
InChI Key: BSOQTRJKPCMREN-ZZIIXHQDSA-N
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Description

N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with 4-methoxyphenyl and 4-methylphenyl groups. The sulfanyl (-S-) linker connects the triazole ring to an acetohydrazide moiety, which is further functionalized with a 4-hydroxyphenylpropylidene group. This compound belongs to a class of heterocyclic molecules known for their structural versatility and bioactivity, particularly in antimicrobial, antifungal, and herbicidal applications .

Properties

Molecular Formula

C27H27N5O3S

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O3S/c1-4-24(19-7-13-22(33)14-8-19)28-29-25(34)17-36-27-31-30-26(20-9-15-23(35-3)16-10-20)32(27)21-11-5-18(2)6-12-21/h5-16,33H,4,17H2,1-3H3,(H,29,34)/b28-24+

InChI Key

BSOQTRJKPCMREN-ZZIIXHQDSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydrazide: Starting with the appropriate acyl chloride and hydrazine hydrate to form the hydrazide.

    Condensation reaction: Reacting the hydrazide with an aldehyde or ketone to form the Schiff base.

    Formation of the triazole ring: Using a cyclization reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC).

    Final assembly: Combining the triazole derivative with the Schiff base under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The Schiff base can be reduced to an amine.

    Substitution: The methoxy and methyl groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. For example, if it is used as an anticancer agent, it may:

    Target specific enzymes or receptors: Inhibiting their activity.

    Induce apoptosis: Triggering programmed cell death in cancer cells.

    Disrupt cellular pathways: Affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several triazole-acetohydrazide derivatives. Key differences lie in substituent groups on the triazole ring and the hydrazide moiety, which influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Triazole-Acetohydrazide Derivatives
Compound Name Triazole Substituents Hydrazide Substituent Key Structural Features Reference
Target Compound 5-(4-methoxyphenyl), 4-(4-methylphenyl) 4-hydroxyphenylpropylidene Hydroxyl group enhances polarity; methoxy and methyl groups modulate lipophilicity.
N′-[(1E)-1-(2,4-Dichlorophenyl)ethylidene]-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide 5-(4-tert-butylphenyl), 4-(4-methoxyphenyl) 2,4-dichlorophenyl ethylidene Chlorine atoms increase electronegativity; tert-butyl group enhances steric bulk.
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-(4-methoxyphenyl), 4-(4-methylphenyl) 4-diethylaminophenyl methylene Diethylamino group introduces strong electron-donating effects.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide 5-(4-chlorophenyl), 4-(4-methylphenyl) 2-methylphenyl methylidene Chlorine and methyl groups balance lipophilicity and reactivity.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) enhance stability and intermolecular interactions.
  • Electron-donating groups (e.g., methoxy in the target compound, diethylamino in ) improve solubility and bioavailability.
  • Bulkier substituents (e.g., tert-butyl in ) may hinder binding to enzymatic pockets but improve membrane penetration.
Spectroscopic Characterization
  • IR Spectroscopy : Peaks at ~1602 cm⁻¹ (C=N) and ~1230 cm⁻¹ (C-N) confirm the hydrazide and triazole moieties .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.82–7.52 ppm), methoxy singlet (δ 3.80 ppm), and NH signal (δ 11.10 ppm) align with analogs .
    • ¹³C NMR : Resonances at ~168 ppm (C=O) and ~145 ppm (C=N) match related structures .
  • X-ray Crystallography : The (E)-configuration of the imine group is confirmed via single-crystal analysis, as seen in structurally similar compounds .

Bioactivity Comparison

Triazole-acetohydrazides exhibit diverse bioactivities depending on substituents:

Table 2: Bioactivity of Triazole-Acetohydrazide Derivatives
Compound Class Bioactivity Mechanism/Application Reference
Target Compound Antifungal, herbicidal (predicted) Inhibition of fungal cytochrome P450
Pyrazole-triazole hybrids Antifungal (EC₅₀: 12–25 μM) Disruption of cell membrane integrity
Chlorophenyl derivatives Antiviral (TMV inhibition: ~40%) Interference with viral replication
Diethylamino derivatives Antibacterial (MIC: 8–16 μg/mL) Binding to bacterial DNA gyrase

Insights :

  • The 4-hydroxyphenyl group in the target compound may enhance antifungal activity via hydrogen bonding with fungal enzymes .

Computational and QSAR Studies

  • Molecular Similarity : Tanimoto and Dice indices (0.75–0.85) indicate high structural overlap with bioactive analogs, supporting similar target interactions .
  • QSAR Models : The methoxyphenyl group correlates with antifungal activity, while methylphenyl enhances metabolic stability .
  • Docking Studies : The sulfanyl group facilitates binding to cysteine residues in fungal CYP51, a mechanism shared with fluconazole derivatives .

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